molecular formula C18H18F2N6O2S B2578666 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 1021227-54-2

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No. B2578666
CAS RN: 1021227-54-2
M. Wt: 420.44
InChI Key: YXGINBJBDRQAKR-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H18F2N6O2S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

A study involved designing and synthesizing a series of novel piperazine derivatives, closely related to the compound , to investigate their antibacterial activities. This research revealed that certain derivatives exhibited better antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Wu Qi, 2014).

Receptor Affinity and Antagonist Activities

Another study focused on the synthesis of 1-(4-fluorophenyl)-1H-indoles with various substituents, including piperazine, to examine their affinity for dopamine D-2 and serotonin 5-HT2 receptors. The research aimed to explore the therapeutic potential of these compounds in treating disorders related to these receptors (J. Perregaard et al., 1992).

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, featuring piperazine substituents, was studied within the "NCI-60 Human Tumor Cell Lines Screen" program. The findings suggested that specific compounds with piperazine substituents demonstrated significant efficacy against various cancer cell lines, indicating their potential as anticancer agents (Kostyantyn Turov, 2020).

Serotonin 5-HT2 Antagonists

Research on substituted 3-(4-fluorophenyl)-1H-indoles, including those with piperazine substitutions, aimed to identify potent serotonin 5-HT2 receptor antagonists. This work contributes to the development of new treatments for conditions influenced by serotonin receptors (K. Andersen et al., 1992).

X-ray Analysis and Molecular Structure

A study on the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was conducted to gain insights into its structural properties through X-ray analysis. This research is vital for understanding the molecular interactions and potential functionalities of such compounds (S. Oezbey et al., 1998).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c19-14-4-6-17(7-5-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)16-3-1-2-15(20)12-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGINBJBDRQAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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